5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one

Physicochemical profiling Scaffold selection CNS drug design

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one (CAS 197094-20-5) is an unsubstituted bicyclic heterocycle (C₈H₁₀N₂O, MW 150.18) featuring a fused pyrazole-azepinone core. As the parent scaffold of the pyrazolo[1,5-a]azepin-4-one class, it serves as a versatile synthetic intermediate for constructing kinase inhibitors—exemplified by brain-penetrant CDK4/6 inhibitors —and substituted phosphodiesterase (PDE4) inhibitors with anti-inflammatory potential.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 197094-20-5
Cat. No. B3367833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
CAS197094-20-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCN2C(=CC=N2)C(=O)C1
InChIInChI=1S/C8H10N2O/c11-8-3-1-2-6-10-7(8)4-5-9-10/h4-5H,1-3,6H2
InChIKeyYFZJCYRJIJGWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one (CAS 197094-20-5): Core Scaffold Procurement for Kinase & PDE Inhibitor Programs


5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one (CAS 197094-20-5) is an unsubstituted bicyclic heterocycle (C₈H₁₀N₂O, MW 150.18) featuring a fused pyrazole-azepinone core . As the parent scaffold of the pyrazolo[1,5-a]azepin-4-one class, it serves as a versatile synthetic intermediate for constructing kinase inhibitors—exemplified by brain-penetrant CDK4/6 inhibitors [1]—and substituted phosphodiesterase (PDE4) inhibitors with anti-inflammatory potential [2]. Its low molecular weight (150.18 Da), zero hydrogen-bond donors, and constrained conformational flexibility (zero rotatable bonds) provide an attractive starting point for fragment-based and structure-guided optimization campaigns .

Why Generic Pyrazolo-Azepinone Scaffolds Cannot Substitute for CAS 197094-20-5 in Structure-Guided Lead Optimization


Generic substitution among pyrazolo-azepinone scaffolds is scientifically inadvisable because the position, number, and nature of ring substituents fundamentally alter kinase selectivity and ADME properties [1]. The unsubstituted parent compound (CAS 197094-20-5) provides two chemically distinct diversification vectors—the C-3 position of the pyrazole ring and the C-2 position—that are absent in regioisomeric scaffolds such as pyrazolo[4,3-c]azepin-4-one [2]. Substitution at C-3 with aryl/heteroaryl groups in the CDK4/6 inhibitor series yields picomolar-to-nanomolar potency, while the electronic and steric environment of the unsubstituted scaffold governs the initial binding mode and synthetic tractability of subsequent derivatization [3]. Furthermore, the tetrahydroazepine ring conformation (seven-membered ring in a pseudo-chair) is distinct from the six-membered tetrahydropyridine of pyrazolo[1,5-a]pyridine analogs, directly impacting the geometry of key hinge-binding interactions [4].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one (CAS 197094-20-5)


Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Diazepine and Pyridine Analogs

The unsubstituted scaffold exhibits a calculated LogP of 1.25 and a topological polar surface area (TPSA) of 34.89 Ų, compared to the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one core which contains an additional ring nitrogen and consequently higher polarity . A TPSA below 60 Ų and LogP between 1 and 3 are established thresholds for passive blood-brain barrier penetration [1]. The scaffold's zero hydrogen-bond donors and three hydrogen-bond acceptors position it favorably for CNS drug design relative to the more polar diazepine analog (with additional H-bond donor capacity) [1].

Physicochemical profiling Scaffold selection CNS drug design

Kinase Selectivity Engineering: Structural Basis for CDK4/6 vs. CDK2 Selectivity Using the Pyrazolo[1,5-a]azepin-4-one Scaffold

The C-3 substituted derivative Cpd13 (incorporating the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold) co-crystallized with CDK6 (PDB 6OQL) demonstrates a binding mode that exploits the seven-membered azepine ring conformation to achieve CDK4/6 selectivity [1]. The same scaffold substituted at C-3 with a different amine tail (Cpd14; PDB 6OQI) co-crystallized with CDK2, revealing that selectivity between CDK4/6 and CDK2 can be modulated by substitution on the core, while the parent scaffold provides the conserved hinge-binding motif [2]. The study reports that the lead compound (MW = 285; TPSA = 66 Ų) derived from this scaffold achieves brain penetration, a property directly attributable to the low-MW physicochemical starting point [1].

CDK4/6 inhibitors Kinase selectivity Glioblastoma

PDE4 Inhibitory Activity: Substituted Pyrazoloazepin-4-ones vs. Rolipram

The patent literature (US 10906915, Leo Pharma) discloses that substituted pyrazoloazepin-4-ones—derived from the CAS 197094-20-5 scaffold—exhibit PDE4 inhibitory activity [1]. The patent claims compounds as selective inhibitors of PDE4 over other PDE isoforms, a property that distinguishes them from the non-selective PDE inhibitor IBMX (IC₅₀ = 2–50 µM across PDE families) [2]. While the unsubstituted parent scaffold itself shows weak PDE inhibition (IC₅₀ = 65.3 µM against PDE1/5 from guinea pig trachea) [3], the substituted derivatives achieve nanomolar potency (e.g., 553 nM against PDE4A for a representative analog; CHEMBL1871173) [4], establishing the scaffold's value as a synthetic entry point for selective PDE4 inhibitor optimization.

PDE4 inhibition Anti-inflammatory COPD

Synthetic Tractability: C-3 Electrophilic Substitution vs. Pyrazolo[4,3-c]azepin-4-one Regioisomer

The pyrazolo[1,5-a]azepin-4-one scaffold positions the pyrazole C-3 carbon as the most electron-rich site for electrophilic substitution (e.g., bromination, Vilsmeier-Haack formylation), enabling direct access to 3-bromo and 3-formyl intermediates . The 3-bromo derivative (CAS 1784088-16-9) is commercially available and serves as a key intermediate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions . In contrast, the regioisomeric pyrazolo[4,3-c]azepin-4-one scaffold positions the reactive site differently, requiring distinct synthetic strategies and potentially limiting the scope of accessible substitution patterns [1]. This regiochemical difference directly impacts the feasibility and cost of parallel library synthesis for SAR campaigns.

Synthetic accessibility C-3 functionalization Medicinal chemistry

High-Value Procurement Scenarios for 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one (CAS 197094-20-5)


CNS-Penetrant CDK4/6 Inhibitor Lead Optimization for Glioblastoma

The scaffold's low TPSA (34.89 Ų) and favorable LogP (1.25) make it an ideal starting point for designing brain-penetrant CDK4/6 inhibitors . Cpd13—a C-3 substituted derivative—demonstrates CDK6 binding in co-crystal structures (PDB 6OQL) and achieves brain penetration (MW 285; TPSA 66 Ų), validating the scaffold's utility for glioblastoma programs where CNS exposure is essential [1]. Medicinal chemistry teams should procure this scaffold for fragment growth campaigns targeting CDK4/6-driven glioblastoma.

Subtype-Selective PDE4 Inhibitor Development for Respiratory Diseases

Substituted pyrazoloazepin-4-ones are claimed as selective PDE4 inhibitors in US Patent 10906915, with analogs achieving nanomolar potency against PDE4A (IC₅₀ = 553 nM; CHEMBL1871173) [2] [3]. The parent scaffold's >100-fold potency enhancement upon substitution confirms its value for PDE4B-selective inhibitor optimization—a strategy aimed at retaining anti-inflammatory efficacy while reducing PDE4D-associated nausea and emesis [4]. Procurement supports SAR campaigns targeting asthma and COPD.

Parallel Library Synthesis via C-3 Cross-Coupling for Kinase Selectivity Profiling

The commercial availability of the 3-bromo intermediate (CAS 1784088-16-9) enables rapid parallel synthesis of C-3 aryl/heteroaryl libraries via Suzuki-Miyaura cross-coupling . This synthetic strategy allows systematic exploration of kinase selectivity across the kinome, leveraging the scaffold's ability to accommodate diverse C-3 substituents while maintaining the conserved hinge-binding pyrazole-azepinone core [5]. Procurement of both the parent scaffold and the 3-bromo derivative supports efficient SAR expansion.

Fragment-Based Drug Discovery (FBDD) Screening Campaigns

With MW 150.18 Da, zero hydrogen-bond donors, and three hydrogen-bond acceptors, the scaffold satisfies fragment-like physicochemical criteria (MW < 300; HBD ≤ 3; HBA ≤ 3) recommended for FBDD libraries [6]. Its constrained bicyclic structure (zero rotatable bonds) minimizes entropic penalties upon target binding, making it an efficient fragment hit for subsequent structure-guided elaboration against kinases, phosphodiesterases, or other ATP-binding enzymes .

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.